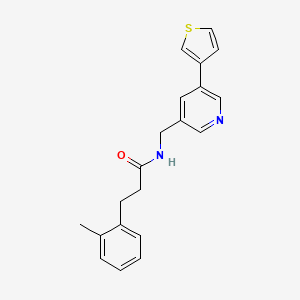

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Description

Properties

IUPAC Name |

3-(2-methylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-15-4-2-3-5-17(15)6-7-20(23)22-12-16-10-19(13-21-11-16)18-8-9-24-14-18/h2-5,8-11,13-14H,6-7,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWRFMCANMPLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to a series of reactions including alkylation, amidation, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Research may explore its use as a lead compound for drug development, targeting specific biological pathways or receptors.

Industry: The compound can be utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structural analogs with variations in the aromatic substituents, heterocycles, or amide chain length. Key differences and implications are summarized below:

2.1. Substituted Phenyl Derivatives

| Compound Name | Substituent | Key Features | Biological Implications |

|---|---|---|---|

| N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide | o-Tolyl (2-methylphenyl) | Electron-donating methyl group enhances lipophilicity and steric bulk. | May improve membrane permeability and target selectivity compared to unsubstituted phenyl analogs . |

| 3-(2-Fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide | 2-Fluorophenyl | Electron-withdrawing fluorine increases polarity and potential hydrogen bonding. | Could enhance binding affinity to polar active sites, as seen in fluorinated drug candidates . |

| 3-(4-Cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide | 4-Cyanophenyl | Strong electron-withdrawing cyano group stabilizes aromatic ring. | May alter metabolic stability and electronic interactions with targets (e.g., kinase inhibition) . |

2.2. Heterocyclic Variations

| Compound Name | Heterocycle | Key Features | Biological Implications |

|---|---|---|---|

| N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide | Furan-3-yl | Oxygen atom in furan reduces electron density compared to thiophene. | Lower metabolic stability but potentially reduced toxicity . |

| N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide | Oxadiazole | Oxadiazole acts as a bioisostere for esters/amides, improving metabolic resistance. | May enhance pharmacokinetic profiles in drug design . |

2.3. Amide Chain Modifications

| Compound Name | Amide Chain | Key Features | Biological Implications |

|---|---|---|---|

| 3-(Phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide | Butanamide (C4 chain) | Longer chain increases flexibility and van der Waals interactions. | Potentially broader target engagement but reduced specificity . |

| This compound | Propanamide (C3 chain) | Optimal balance between rigidity and flexibility. | Favors specific binding pockets while maintaining solubility . |

Research Findings and Data Gaps

- Synthetic Feasibility: Multi-step routes involving amide coupling and heterocyclic functionalization are common, with yields dependent on substituent reactivity (e.g., fluorophenyl vs. cyanophenyl) .

- Data Gaps : Physical properties (e.g., solubility, melting point) and quantitative binding data (e.g., IC50 values) for the target compound remain undocumented, necessitating further experimental validation .

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a thiophene ring, pyridine moiety, and an o-tolyl group. Its molecular formula is CHNOS, with a molecular weight of approximately 302.4 g/mol. The presence of these heterocyclic rings contributes to its unique electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that the compound may modulate signaling pathways relevant to various diseases, potentially acting as an antibacterial or anticancer agent .

Biological Activity

Antibacterial Activity:

Research indicates that compounds similar to this compound exhibit potent antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit .

Anticancer Potential:

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies show that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest . The specific pathways affected by the compound are still under investigation but are thought to involve modulation of key signaling molecules in cancer progression.

Table 1: Summary of Biological Activities

| Activity | Target Organism/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | MRSA | 12 µg/mL | |

| Anticancer | MCF-7 (breast cancer cells) | 25 µM | |

| Enzyme Inhibition | Protein synthesis | Not specified |

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated significant activity against a panel of Gram-positive bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to existing antibiotics .

Case Study: Anticancer Activity

In another study focusing on its anticancer properties, this compound was evaluated against various cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 20 µM .

Toxicity and Safety

Limited data is available regarding the toxicity profile of this compound. However, preliminary assessments suggest relatively low cytotoxicity in non-target cells, making it a promising candidate for further development in therapeutic applications .

Q & A

What synthetic strategies are employed for synthesizing N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the pyridinylmethylamine and 3-(o-tolyl)propanoyl chloride under inert conditions (e.g., nitrogen atmosphere) using coupling agents like HATU or DCC .

- Functional group protection : Temporary protection of reactive groups (e.g., thiophene sulfur) using Boc or Fmoc strategies to prevent side reactions during synthesis .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to isolate the pure product .

Key challenges include managing steric hindrance from the o-tolyl group and ensuring regioselectivity in thiophene-pyridine coupling.

Which spectroscopic and analytical methods confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the connectivity of the thiophene, pyridine, and o-tolyl moieties. For example, distinct aromatic proton signals between δ 7.0–8.5 ppm confirm the pyridine and thiophene rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the exact mass (e.g., [M+H] calculated for CHNOS: 335.1218) .

- Infrared Spectroscopy (IR) : A strong carbonyl stretch (~1650–1680 cm) verifies the amide bond .

How can researchers design experiments to assess binding affinity to biological targets like BTK?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize BTK on a sensor chip and measure real-time binding kinetics (K, k/k) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a BTK solution .

- Competitive ELISA : Use a fluorescently labeled ATP analog to measure displacement by the compound in BTK’s active site .

What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Answer:

- Crystal Growth Issues : The compound’s flexibility (due to the propanamide linker) may hinder crystallization. Use vapor diffusion with mixed solvents (e.g., DMSO/water) or co-crystallization with target proteins .

- Data Refinement : SHELXL (via Olex2 or SHELXLE) resolves disordered regions by applying restraints to bond lengths and angles. Twinning or poor resolution data requires careful scaling (e.g., using TWINABS) .

- Validation : Cross-check refined structures with computational models (e.g., Mercury’s Mogul geometry check) to ensure accuracy .

How can contradictions in biological activity data across studies be resolved?

Answer:

- Dose-Response Reproducibility : Replicate assays (e.g., IC measurements in MV4-11 leukemia cells) under standardized conditions (e.g., 72-hour incubation, 10% FBS) to confirm potency .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out non-specific interactions with kinases like c-KIT .

- Mechanistic Studies : Validate target engagement via Western blotting (e.g., phosphorylated BTK levels) in cell lysates treated with the compound .

What computational methods predict the compound’s reactivity and binding modes?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding poses and key residues (e.g., BTK’s Cys481) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites on the thiophene and pyridine rings .

- Docking Studies (AutoDock Vina) : Screen against homology models of BTK to prioritize synthetic analogs with improved binding scores .

How can structure-activity relationship (SAR) studies optimize this compound?

Answer:

- Core Modifications : Replace the o-tolyl group with electron-withdrawing substituents (e.g., -CF) to enhance metabolic stability .

- Linker Optimization : Shorten the propanamide linker to a ethanamide chain to reduce conformational flexibility and improve target affinity .

- Bioisosteric Replacement : Substitute thiophene with furan to maintain π-π stacking while altering solubility .

What are the critical steps in purifying this compound?

Answer:

- Flash Chromatography : Use a gradient of 30–50% ethyl acetate in hexane on silica gel (230–400 mesh) to separate unreacted starting materials .

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to 4°C for crystal formation .

- HPLC Purification : Employ a C18 column with acetonitrile/water (0.1% TFA) for final polishing if impurities persist .

How can in vitro assays evaluate metabolic stability?

Answer:

- Microsomal Incubation : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to measure IC values and identify metabolic liabilities .

- Plasma Stability Testing : Monitor degradation in 50% plasma at 37°C over 24 hours to assess esterase susceptibility .

What in vivo models are suitable for assessing efficacy?

Answer:

- Xenograft Models : Implant FLT3-ITD-positive MV4-11 cells into immunodeficient mice and administer the compound orally (10–20 mg/kg) to measure tumor growth inhibition (TGI) .

- Pharmacokinetic Studies : Collect plasma samples post-dosing to calculate bioavailability (e.g., 73.6% in mice) and half-life using non-compartmental analysis (WinNonlin) .

- Toxicity Profiling : Monitor body weight, organ histopathology, and serum biomarkers (ALT/AST) to assess safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.